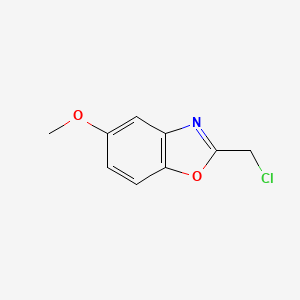

2-(氯甲基)-5-甲氧基-1,3-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

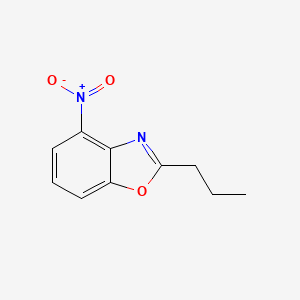

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse pharmacological activities and are used as precursors in the synthesis of various derivatives with potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the cyclization of ortho-substituted phenols with appropriate precursors. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, was achieved through a simple method and confirmed by various spectroscopic techniques . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, another related heterocycle, was performed through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, which included substitution, nitration, reduction, cyclization, and chlorination steps .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as by X-ray crystallography. For example, the structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined by single-crystal X-ray diffraction and supported by theoretical calculations using Hartree-Fock and Density Functional Theory methods .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of fused heterocyclic systems. For instance, N-chloromethyl-2-thiono-benzoxazole underwent nucleophilic substitution by sulfur, oxygen, and nitrogen nucleophiles to afford s-triazolo- and 1,2,4-oxadiazolo fused systems . Additionally, 1-methoxypyrazole 2-oxides, which share a similar methoxy substitution pattern, were found to undergo acyloxy migration and abnormal reactions with phosphorus trichloride and benzoyl chloride, leading to chloromethylpyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For example, the chromogenic properties of a benzoxazole derivative were studied, showing solvatochromism at keto-enol equilibrium due to ground state intramolecular proton transfer. The excited-state intramolecular proton transfer resulted in intense fluorescence with an anomalous Stokes shift . The crystal structure of 2-chloromethyl-2λ5-2,2′(3H,3′H)-spirobis[1,3,2-benzoxazaphosphole] revealed a distorted trigonal-bipyramidal coordination around the phosphorus atom, which can affect its reactivity and interaction with other molecules .

科学研究应用

Anticancer Agents Synthesis

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Chloromethyl-4 (3 H )-quinazolinones, which are structurally similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .

- Methods of Application : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described. Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .

- Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Synthesis of Neonicotinoid Compounds

- Scientific Field : Organic Chemistry

- Application Summary : 2-Chloro-5-(chloromethyl)pyridine, a compound similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds .

- Results or Outcomes : The outcomes of these syntheses were not specified in the source .

Chloromethylation of Aromatic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

- Methods of Application : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .

- Results or Outcomes : The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .

Production of Glycerol, Plastics, Epoxy Glues and Resins, Epoxy Diluents and Elastomers

- Scientific Field : Industrial Chemistry

- Application Summary : Epichlorohydrin, a compound structurally similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers .

- Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .

- Results or Outcomes : The outcomes of these syntheses were not specified in the source .

Chloromethylation of Aromatic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

- Methods of Application : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .

- Results or Outcomes : The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .

Production of Glycerol, Plastics, Epoxy Glues and Resins, Epoxy Diluents and Elastomers

- Scientific Field : Industrial Chemistry

- Application Summary : Epichlorohydrin, a compound structurally similar to 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents, and elastomers .

- Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols. In the second step, this mixture is treated with base to give the epoxide .

- Results or Outcomes : The outcomes of these syntheses were not specified in the source .

安全和危害

Understanding the safety and hazards associated with a compound is crucial for handling and storage. However, I couldn’t find specific information on the safety and hazards of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole.

未来方向

The future directions for a compound can involve potential applications, areas of research, and opportunities for development. Unfortunately, I couldn’t find specific information on the future directions for 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole.

I’m sorry I couldn’t provide more detailed information. The compound you’re asking about may not be well-studied, or the information may not be readily available in the sources I have access to. If you have any other questions or need information on a different topic, feel free to ask!

属性

IUPAC Name |

2-(chloromethyl)-5-methoxy-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNWQYOIWIVPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)